Enhanced Environmental Partitioning via Higher LogP
The calculated octanol–water partition coefficient (logP) of 1-chlorobenzo[e]pyrene (6.39) exceeds that of the parent hydrocarbon benzo[e]pyrene (logP = 5.80) by approximately 0.59 units . This difference reflects the effect of chloro substitution on molecular hydrophobicity and implies that 1-chlorobenzo[e]pyrene will exhibit stronger sorption to organic carbon in soils and sediments and greater bioconcentration potential than the unsubstituted parent compound under identical environmental conditions.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 6.39 (calculated) |
| Comparator Or Baseline | Benzo[e]pyrene: logP = 5.80 (experimental) |
| Quantified Difference | ΔlogP = +0.59 units |
| Conditions | Calculated value for 1-chlorobenzo[e]pyrene; experimental value for benzo[e]pyrene from literature consensus |
Why This Matters
The elevated logP value directly informs environmental fate model parameterization and dictates that analytical extraction and cleanup protocols must account for the stronger matrix retention of the chlorinated derivative.
